1,3-Dimethoxy-2-propanol-d5
Description
1,3-Dimethoxy-2-propanol-d5 (C₅H₇D₅O₃; molecular weight 125.18) is a deuterated analog of 1,3-dimethoxy-2-propanol, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing . Key applications include:
Properties
Molecular Formula |
C₅H₇D₅O₃ |
|---|---|
Molecular Weight |
125.18 |
Synonyms |
1,3-Dimethoxy-2-hydroxypropane-d5; 1,3-Dimethoxypropane-2-ol-d5; Glycerol 1,3-dimethyl ether-d5; NSC 263483-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between 1,3-Dimethoxy-2-propanol-d5 and analogous compounds:
Key Comparative Insights
Deuterated vs. Non-Deuterated Analogs
- 1,3-Dimethoxy-2-propanol-d5 and Depropylamino Chloro Propafenone-d5 both incorporate deuterium, but their applications diverge. The former is used in fuel and enzyme research, while the latter serves as a labeled impurity in pharmaceutical quality control .
- The deuterium in 1,3-Dimethoxy-2-propanol-d5 reduces metabolic degradation in tracer studies, unlike non-deuterated analogs like D(+)-2-Amino-3-phenyl-1-propanol, which lacks isotopic stability .
Functional Group Variations
- Ether vs. Amino Alcohols: 1,3-Dimethoxy-2-propanol-d5’s diether structure contrasts with amino alcohols (e.g., D(+)-2-Amino-3-phenyl-1-propanol), which feature hydroxyl and amino groups. This difference impacts solubility and reactivity in synthetic pathways .
- Aromatic vs. Aliphatic Moieties: Compounds like 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol contain aromatic benzodioxole rings, whereas 1,3-Dimethoxy-2-propanol-d5 is purely aliphatic, affecting their electronic properties and biological interactions .
Molecular Weight and Complexity
- Depropylamino Chloro Propafenone-d5 (MW 323.83) is significantly heavier and more structurally complex due to its chloro-phenyl ketone group, limiting its use in volatile applications compared to the simpler 1,3-Dimethoxy-2-propanol-d5 .
- The lower molecular weight of 1,3-Dimethoxy-2-propanol-d5 (125.18) enhances its suitability as a fuel additive, where smaller molecules are preferred for blending efficiency .
Industrial and Pharmaceutical Relevance
- Drug Development: Unlike Depropylamino Chloro Propafenone-d5 (a Propafenone impurity), 1,3-Dimethoxy-2-propanol-d5 is a synthetic intermediate for glucokinase activators, highlighting its role in diabetes therapeutics .
Analytical Utility
- Deuterated compounds like 1,3-Dimethoxy-2-propanol-d5 provide distinct NMR signals for reaction monitoring, whereas non-deuterated standards (e.g., (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) are used for chromatographic calibration .
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